1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone
Description
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[[6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2S/c1-30-18-10-8-16(9-11-18)19-12-13-21-24-25-23(28(21)26-19)31-15-22(29)27-14-4-6-17-5-2-3-7-20(17)27/h2-3,5,7-13H,4,6,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPASDSPISFPGDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC(=O)N4CCCC5=CC=CC=C54)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone typically involves multi-step synthetic protocols:
Synthesis of Intermediate Compounds: This may involve the preparation of the triazolo[4,3-b]pyridazine core and the dihydroquinoline intermediate through cyclization reactions.
Formation of the Thioether Linkage: Using thiolation agents to introduce the sulfur linkage.
Final Coupling Reaction: Combining the intermediates under suitable reaction conditions, often in the presence of catalysts and specific solvents.
Industrial Production Methods: Industrially, the synthesis might be optimized for higher yield and purity using continuous flow reactors, automated synthesizers, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Conversion of the dihydroquinoline to quinoline derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of nitro groups, if present, using agents such as palladium on carbon (Pd/C) and hydrogen gas.
Substitution: Nucleophilic substitution at various positions on the triazolopyridazine ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Palladium on carbon, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM), ethanol.
Major Products:
Oxidized quinoline derivatives.
Reduced amine products.
Substituted triazolopyridazine compounds.
Scientific Research Applications
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. This article explores its applications, synthesizing available research findings and insights from various sources.
Structure
The compound can be structurally represented as follows:
- Molecular Formula: C₁₈H₁₈N₄O₂S
- Molecular Weight: 354.43 g/mol
Key Functional Groups
- Dihydroquinoline moiety: Known for its diverse biological activities.
- Triazolo-pyridazine unit: Often associated with anti-inflammatory and anti-cancer properties.
- Thioether linkage: May enhance bioavailability and modulate pharmacokinetics.
Antimicrobial Activity
Research indicates that compounds containing quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar structures can inhibit bacterial growth and have antifungal effects, making them candidates for developing new antibiotics or antifungal agents .
Anticancer Properties
The triazolo-pyridazine component has been linked to anticancer activity. Compounds with this structure have demonstrated the ability to inhibit cancer cell proliferation in various studies. The mechanism often involves the induction of apoptosis in cancer cells, which is crucial for effective cancer treatment .
Anti-inflammatory Effects
The incorporation of the quinoline structure in pharmaceuticals has been associated with anti-inflammatory effects. Research suggests that derivatives of this compound can reduce inflammation markers in vitro and in vivo, indicating potential use in treating inflammatory diseases such as arthritis .
Neurological Applications
Some derivatives of quinoline are being explored for neuroprotective effects. They may play a role in treating neurodegenerative diseases by modulating neurotransmitter systems or reducing oxidative stress within neuronal cells .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of synthesized quinoline derivatives against a panel of bacterial strains. The results indicated that compounds similar to This compound displayed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as novel antimicrobial agents .
Case Study 2: Cancer Cell Line Testing
In vitro testing on various cancer cell lines revealed that the compound exhibited significant cytotoxicity against breast and lung cancer cells. The study highlighted its mechanism involving cell cycle arrest and apoptosis induction, supporting further development as an anticancer therapeutic agent .
Comparative Data Table
Mechanism of Action
Molecular Targets and Pathways:
Interacts with enzymes and receptors in biological systems, potentially inhibiting or modifying their activity.
May participate in the inhibition of specific pathways involved in disease processes, such as inflammation or microbial growth.
Comparison with Similar Compounds
Bioactivity and Structure-Activity Relationships (SAR)
- Triazolopyridazine Cores : The presence of a fused triazolo-pyridazine system is associated with kinase inhibition and DNA intercalation in analogs .
- 4-Methoxyphenyl Substituent: This group may enhance bioavailability compared to non-polar substituents (e.g., phenyl), as seen in other methoxy-containing derivatives .
- Thioether Linkage : Common in cytotoxic agents, this moiety likely contributes to redox modulation or sulfur-based interactions with biological targets .
Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent studies.
Chemical Structure and Properties
This compound features a complex structure that incorporates a dihydroquinoline moiety and a triazolopyridazine derivative. The presence of sulfur in the thioether linkage adds to its chemical diversity. The molecular formula can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N4O2S |
| Molecular Weight | 372.46 g/mol |
| CAS Number | Not available |
Anticancer Activity
Recent studies have demonstrated that derivatives of triazole and quinoline compounds exhibit significant anticancer properties. For instance, a related compound with a similar structure was shown to have an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 27.3 μM against T47D breast cancer cells . This suggests that the compound may also possess similar anticancer activities due to structural similarities.
Antimicrobial Properties
Research indicates that compounds containing quinoline and triazole moieties often exhibit antimicrobial activity. The presence of the triazole ring is known to enhance the interaction with biological targets such as enzymes involved in microbial metabolism .
The proposed mechanism by which this compound exerts its biological effects involves the inhibition of specific enzymes or receptors linked to cancer cell proliferation and microbial growth. For example, triazole derivatives have been shown to inhibit dipeptidyl peptidase IV (DPP-IV), which is crucial in glucose metabolism and immune response modulation .
Case Studies
-
Anticancer Efficacy in Cell Lines
- A study evaluated various substituted triazoles against different cancer cell lines, revealing that modifications in the quinoline structure significantly impacted their cytotoxicity profiles. The compound's structural components may enhance its binding affinity to cancer-related targets.
-
Antimicrobial Screening
- Another investigation focused on the antimicrobial activity of quinoline derivatives, where compounds similar to the one demonstrated potent activity against Gram-positive and Gram-negative bacteria. This highlights the potential for developing new antimicrobial agents from similar scaffolds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
